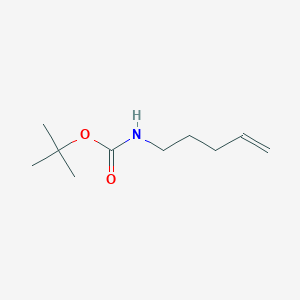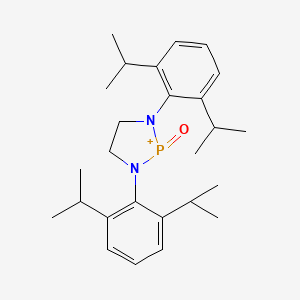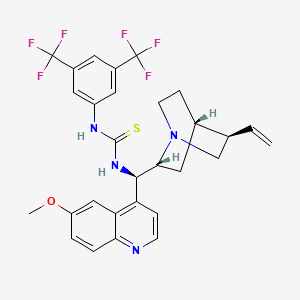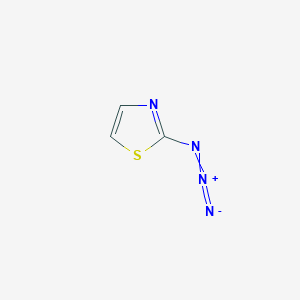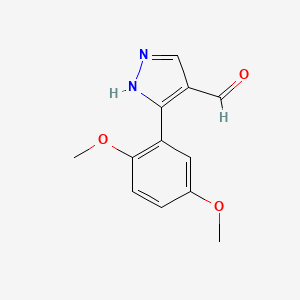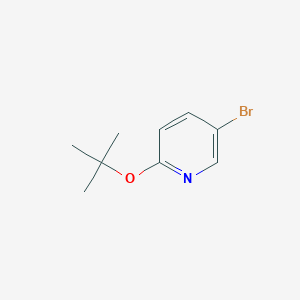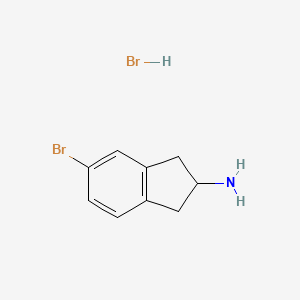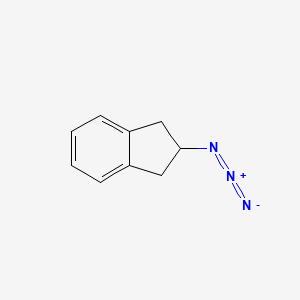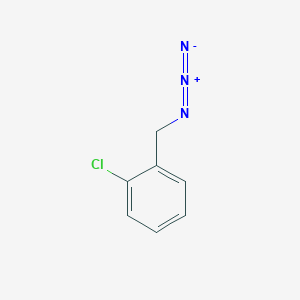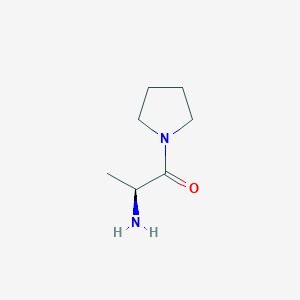
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a synthetic cathinone . Synthetic cathinones are normally present as white or off-white powders .
Molecular Structure Analysis
The molecular structure of “(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is represented by the linear formula C7H13NO2 .Physical And Chemical Properties Analysis
“(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one” is a liquid at room temperature . Its molecular weight is 143.19 .Scientific Research Applications
1. Synthesis of Key Intermediates in Drug Development
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one has been utilized in the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of pharmaceuticals. Efficient processes using recombinant E. coli fermentation were developed to produce enzymes catalyzing these reactions, leading to high purity and yield of the target compounds (Goldberg et al., 2015).
2. Development of DNase I Inhibitors
Research on derivatives of 1-(pyrrolidin-2-yl)propan-2-one has shown potential in developing inhibitors for Deoxyribonuclease I (DNase I). These compounds exhibit inhibitory properties and have been proposed for the discovery of new active DNase I inhibitors (Ilić et al., 2021).
3. Ligand Design and Metal Complexation
This compound has been involved in the preparation of tetradentate ligands, leading to the formation of complexes with metals like cadmium. These complexes have potential applications in coordination chemistry and material science (Hakimi et al., 2013).
4. CCR5 Antagonists for Anti-HIV Activity
3-(pyrrolidin-1-yl)propionic acid analogs have been synthesized to create CCR5 antagonists with potent anti-HIV activity. These analogs demonstrated high affinity for the CCR5 receptor, contributing to advancements in HIV treatment research (Lynch et al., 2003).
5. Synthesis of Pyrrolidine Derivatives
The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has been explored for potential antiarrhythmic and antihypertensive effects, highlighting the compound's role in medicinal chemistry (Malawska et al., 2002).
6. Antimicrobial and Antitubercular Studies
Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Patel et al., 2011).
7. Nucleophilic Phosphine-Catalyzed Reactions
The compound has been used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings. This application is significant in synthetic organic chemistry (En et al., 2014).
8. Conformational Analyses in Different Environments
Conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been conducted to understand their behavior in various environments. This research is relevant for understanding the structural dynamics of related compounds (Nitek et al., 2020).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTDXOGUNDHC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464286 |
Source


|
| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one | |
CAS RN |
56384-04-4 |
Source


|
| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

